BenchChemオンラインストアへようこそ!

2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide

Medicinal chemistry Physicochemical profiling Lead optimization

2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide (CAS 1935048-66-0; molecular formula C₆H₁₁F₂N₃O; MW 179.17 g/mol) is a fluorinated pyrrolidine-acetohydrazide building block that combines a gem-difluoropyrrolidine heterocycle with a terminal hydrazide functional group. Its computed properties include a LogP of −0.68, a topological polar surface area (TPSA) of 58.36 Ų, two hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C6H11F2N3O
Molecular Weight 179.17 g/mol
CAS No. 1935048-66-0
Cat. No. B1413736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide
CAS1935048-66-0
Molecular FormulaC6H11F2N3O
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)CC(=O)NN
InChIInChI=1S/C6H11F2N3O/c7-6(8)1-2-11(4-6)3-5(12)10-9/h1-4,9H2,(H,10,12)
InChIKeyAQFOVRSVXBIOHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide (CAS 1935048-66-0): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide (CAS 1935048-66-0; molecular formula C₆H₁₁F₂N₃O; MW 179.17 g/mol) is a fluorinated pyrrolidine-acetohydrazide building block that combines a gem-difluoropyrrolidine heterocycle with a terminal hydrazide functional group . Its computed properties include a LogP of −0.68, a topological polar surface area (TPSA) of 58.36 Ų, two hydrogen bond donors, and three hydrogen bond acceptors . The gem-difluoro substitution at the pyrrolidine 3-position profoundly modulates the basicity and lipophilicity of the saturated nitrogen heterocycle relative to non-fluorinated pyrrolidine analogs, while the acetohydrazide terminus provides a chemoselective handle for condensation and cyclization reactions not available with the corresponding carboxylic acid [1][2]. The closest structural comparators include 2-(pyrrolidin-1-yl)acetohydrazide (CAS 7171-96-2; the non-fluorinated direct analog), 2-(3,3-difluoropyrrolidin-1-yl)acetic acid (CAS 1627953-21-2; the carboxylic acid congener), 4-piperidinecarboxylic acid, 3,3-difluoro-, hydrazide (CAS 1864897-18-6; the six-membered ring homolog), and 3,3-difluoropyrrolidine (CAS 316131-01-8; the hydrazide-lacking core fragment).

Why 2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide Cannot Be Replaced by Non-Fluorinated, Carboxylic Acid, or Ring-Expanded Analogs


Substituting 2-(3,3-difluoropyrrolidin-1-yl)acetohydrazide with a closely related analog introduces quantifiable liabilities that propagate through every downstream application. The non-fluorinated analog 2-(pyrrolidin-1-yl)acetohydrazide retains a pyrrolidine conjugate acid pKₐ of ~11.27, meaning its nitrogen is >99% protonated at physiological pH, whereas the gem-difluoro motif depresses this pKₐ below 2, rendering the nitrogen essentially neutral under the same conditions—a >10⁹-fold difference in protonation state that fundamentally alters membrane partitioning, off-target ion-channel interactions, and salt-form handling [1][2]. Replacing the hydrazide with a carboxylic acid (CAS 1627953-21-2) eliminates the nucleophilic hydrazine –NHNH₂ terminus required for chemoselective hydrazone, 1,3,4-oxadiazole, and 1,2,4-triazole formation, blocking access to entire compound libraries accessible only through hydrazide derivatization [3]. The piperidine homolog (CAS 1864897-18-6) alters ring size from five to six members, shifting both conformational preferences and the spatial relationship between the fluorine substituents and the protonation center, which changes pKₐ and LogP in ways that cannot be compensated by simple empirical correction factors [1]. Each comparator thus fails on at least one critical physicochemical or synthetic dimension that is intrinsic to the target compound's utility as a building block.

Quantitative Differentiation Evidence: 2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide vs. Closest Analogs


Basicity Modulation: Gem-Difluoro Substitution Reduces Pyrrolidine Conjugate Acid pKₐ by >9 Units vs. Non-Fluorinated Pyrrolidine

The 3,3-difluoropyrrolidine core in the target compound exhibits a conjugate acid pKₐ below 2, compared with the parent pyrrolidine pKₐ of 11.27 for the non-fluorinated analog. This >9-unit reduction—corresponding to a >10⁹-fold decrease in the protonated fraction at pH 7.4—is driven by the cumulative electron-withdrawing inductive effect of the two geminal fluorine atoms [1][2]. The systematic study by Melnykov et al. (2023) confirmed that 'the number of fluorine atoms and their distance to the protonation center were the major factors defining the compound's basicity' across azetidine, pyrrolidine, and piperidine series, and intrinsic microsomal clearance measurements demonstrated high metabolic stability for the difluorinated pyrrolidines studied [1]. This pKₐ shift means the target compound's pyrrolidine nitrogen is predominantly neutral at physiological pH, whereas the non-fluorinated comparator's nitrogen is >99% protonated, directly impacting membrane permeability, volume of distribution, and susceptibility to hERG-related off-target activity [3].

Medicinal chemistry Physicochemical profiling Lead optimization pKₐ modulation

Lipophilicity Paradox: Gem-Difluoro Substitution Reduces LogP by ~2 Units Relative to the Non-Fluorinated Acetohydrazide Analog

The target compound has a vendor-reported computed LogP of −0.68 , while the non-fluorinated analog 2-(pyrrolidin-1-yl)acetohydrazide has a predicted LogP in the range of ~1.2–1.5 [1]. This approximately 2-unit decrease in LogP upon gem-difluorination—an apparent paradox given fluorine's reputation as a lipophilicity-enhancing substituent—is consistent with the peer-reviewed observation that 'F substitution next to the nitrogen center reduced the lipophilicity of the ligands, as revealed by measurements of the logarithmic partition coefficient log D' in the systematic thrombin fluorine scan study [2]. The Melnykov et al. (2023) study further demonstrated that 'both pKₐ and LogP values were affected considerably by the conformational preferences' of difluorinated heterocycles, identifying 'Janus face' (facially polarized) conformations that produce unusually high hydrophilicity in certain difluorinated isomers [3]. This counterintuitive LogP reduction is a structure-specific consequence of the strong dipole introduced by the gem-difluoro motif adjacent to the nitrogen, and it cannot be predicted from simple additive fragment-based LogP calculators.

Drug design Lipophilicity LogP Fluorine effects ADME

Metabolic Stability: Difluoropyrrolidine-Containing Compounds Retain High Intrinsic Microsomal Clearance Stability vs. Non-Fluorinated and Mono-Fluorinated Counterparts

The systematic study by Melnykov et al. (2023) demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability for the difluorinated pyrrolidine derivatives studied, with only the 3,3-difluoroazetidine derivative showing a notable exception to this trend [1]. The companion study by Holovach et al. (2022) on functionalized gem-difluorinated cycloalkanes confirmed that 'gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives' when compared directly to their non-fluorinated and acyclic counterparts [2]. This class-level evidence indicates that the 3,3-difluoropyrrolidine core in the target compound is expected to resist cytochrome P450-mediated oxidative metabolism at the pyrrolidine ring positions adjacent to the fluorine atoms, as the strong C–F bonds block metabolic soft spots that would otherwise be susceptible to hydroxylation in the non-fluorinated analog [3]. While direct microsomal stability data for the specific compound 2-(3,3-difluoropyrrolidin-1-yl)acetohydrazide have not been published, the class-level data from systematic model compound panels provide a rational basis for expecting superior metabolic stability relative to the non-fluorinated comparator 2-(pyrrolidin-1-yl)acetohydrazide.

Drug metabolism Microsomal stability Fluorine medicinal chemistry Lead optimization

Chemoselective Derivatization: The Acetohydrazide –NHNH₂ Terminus Enables Hydrazone, Oxadiazole, and Triazole Library Synthesis Inaccessible from the Carboxylic Acid Analog

The acetohydrazide functional group (–C(=O)NHNH₂) in the target compound provides a nucleophilic hydrazine terminus that undergoes chemoselective condensation with aldehydes and ketones to generate hydrazone libraries, and cyclization with carbon disulfide, orthoesters, or nitriles to yield 1,3,4-oxadiazoles and 1,2,4-triazoles [1][2]. This reactivity is completely absent in the carboxylic acid analog 2-(3,3-difluoropyrrolidin-1-yl)acetic acid (CAS 1627953-21-2), which instead requires amide coupling reagents (e.g., HATU, EDC/HOBt) and cannot directly access the hydrazone/oxadiazole/triazole chemical space . The non-fluorinated acetohydrazide analog 2-(pyrrolidin-1-yl)acetohydrazide shares the same hydrazide reactivity but differs in the pKₐ and LogP of the pyrrolidine ring (see Evidence Items 1 and 2), meaning that while both can form the same derivative classes, the resulting compounds will have systematically different physicochemical and ADME profiles dictated by the fluorination state of the pyrrolidine [3]. The target compound thus uniquely combines (a) the hydrazide's synthetic versatility with (b) the difluoropyrrolidine's modulated basicity and lipophilicity, offering a differentiated entry point into fluorinated heterocycle chemical space.

Synthetic chemistry Hydrazide chemistry Heterocycle synthesis Chemical biology Library synthesis

DPP-4 Inhibitor Precedent: The 3,3-Difluoropyrrolidine Scaffold Is Validated in Nanomolar Dipeptidyl Peptidase-4 Inhibitor Programs, Including Gosogliptin (IC₅₀ = 13 nM)

The 3,3-difluoropyrrolidine core has been extensively validated in DPP-4 inhibitor drug discovery. Gosogliptin (PF-00734200), which incorporates a (3,3-difluoropyrrolidin-1-yl)methanone substructure, is a potent DPP-4 inhibitor with an IC₅₀ of 13 nM and >2,600-fold selectivity over related enzymes including DPP-8 and DPP-9 [1]. Zhang et al. (2013) designed, synthesized, and evaluated a series of 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidines as novel DPP-4 inhibitors, demonstrating that the 3,3-difluoropyrrolidine moiety is a productive scaffold for achieving potent enzyme inhibition [2]. Sigma-Aldrich specifically catalogs 3,3-difluoropyrrolidine hydrochloride as a building block 'in the synthesis of triazole substituted prolyl difluoropyrrolidines as potential inhibitors of dipeptidyl peptidase-4' . This precedent establishes that the difluoropyrrolidine fragment in the target compound is not an untested structural motif but rather a validated pharmacophoric element with demonstrated target engagement in the low-nanomolar range. While the acetohydrazide derivative itself has not been reported as a DPP-4 inhibitor, the core scaffold's established bioactivity provides confidence in its utility for medicinal chemistry programs targeting serine proteases and related enzyme classes.

Dipeptidyl peptidase-4 DPP-4 inhibitor Type 2 diabetes Scaffold validation Medicinal chemistry

Highest-Impact Application Scenarios for 2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide (CAS 1935048-66-0) Based on Quantitative Differentiation Evidence


Rational pKₐ-Tuned Lead Optimization: Incorporating the Neutral Pyrrolidine Motif to Mitigate hERG and Aminergic Off-Target Binding in CNS and Cardiovascular Programs

The >9-unit pKₐ reduction achieved by the 3,3-difluoropyrrolidine core (vs. pyrrolidine pKₐ 11.27) renders the pyrrolidine nitrogen essentially neutral at physiological pH [1]. This is directly applicable to lead optimization campaigns where a basic amine in the non-fluorinated analog drives unwanted hERG channel blockade, α₁-adrenergic receptor binding, or dopamine D₂ receptor engagement. By procuring 2-(3,3-difluoropyrrolidin-1-yl)acetohydrazide as the entry building block, medicinal chemists can generate derivative libraries that retain target binding affinity while prospectively eliminating the cationic charge responsible for polypharmacology—without requiring additional synthetic steps to mask or remove the basic center [2].

Fluorinated Heterocycle Library Synthesis via Hydrazide Derivatization: Parallel Generation of Hydrazone, 1,3,4-Oxadiazole, and 1,2,4-Triazole Libraries with Built-In Physicochemical Differentiation

The acetohydrazide terminus enables three distinct and high-value derivatization pathways—hydrazone condensation, 1,3,4-oxadiazole cyclization, and 1,2,4-triazole formation—that are completely inaccessible from the carboxylic acid analog [1]. These heterocycle classes are privileged scaffolds in antibacterial, antifungal, anticancer, and anti-inflammatory drug discovery [2]. Using the target compound as the common starting material, a single parallel synthesis workflow can generate three structurally diverse sublibraries, each carrying the 3,3-difluoropyrrolidine physicochemical signature (low pKₐ, reduced LogP, high metabolic stability), thereby maximizing chemical diversity while maintaining consistent ADME starting points [3].

Metabolic-Stability-Driven Fragment Replacement: Substituting Non-Fluorinated Pyrrolidine Fragments in Existing Lead Series to Block CYP-Mediated Oxidative Metabolism

Systematic comparative studies have established that gem-difluorinated cycloalkyl and heterocyclic amines retain high metabolic stability in liver microsome assays, with the strong C–F bond blocking oxidative metabolism at positions adjacent to the fluorine substituents [1][2]. For lead series in which metabolic soft-spot analysis identifies the pyrrolidine ring as a site of rapid CYP-mediated hydroxylation, replacing a non-fluorinated pyrrolidine-acetohydrazide fragment with the target compound is a rational, data-supported strategy to improve in vitro microsomal half-life and, by extension, in vivo clearance and oral bioavailability, without altering the hydrazide-based derivatization strategy [3].

Serine Protease Inhibitor Discovery: Leveraging the Difluoropyrrolidine Scaffold's Validated DPP-4 Inhibitor Pedigree for DPP-4, FAP, and Related Prolyl Peptidase Targets

The 3,3-difluoropyrrolidine core has demonstrated nanomolar potency and high selectivity in DPP-4 inhibitor programs, exemplified by gosogliptin (IC₅₀ = 13 nM; >2,600-fold selectivity over DPP-8/DPP-9) [1] and the Zhang et al. triazole-prolyl-difluoropyrrolidine series [2]. The target compound provides this validated core pre-functionalized with an acetohydrazide handle, enabling rapid conjugation to diverse recognition elements (via hydrazone or heterocycle formation) for screening against DPP-4, fibroblast activation protein (FAP), and other prolyl peptidase family members. This offers a time-to-assay advantage over building block workflows that require separate procurement of 3,3-difluoropyrrolidine and an independent hydrazide coupling partner [3].

Quote Request

Request a Quote for 2-(3,3-Difluoropyrrolidin-1-yl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.